6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-9-(4-(2-(methylthio)ethyl)-1-piperazinyl)-, monomethanesulfonate
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Overview
Description
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-9-(4-(2-(methylthio)ethyl)-1-piperazinyl)-, monomethanesulfonate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno-triazolo-diazepine core, substituted with bromine, chlorine, and a piperazinyl group. Its monomethanesulfonate form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the thieno-triazolo-diazepine core This is typically achieved through a series of cyclization reactions involving thiophene, triazole, and diazepine precursors
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors for efficient heat and mass transfer, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazinyl group allows it to bind to these targets with high affinity, modulating their activity. The bromine and chlorine substituents enhance its binding specificity, while the thieno-triazolo-diazepine core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Brotizolam: A thieno-triazolo-diazepine derivative with similar structural features.
Desmethyldiazepam: A diazepine compound with comparable pharmacological properties.
Clonazepam: Another diazepine derivative with similar therapeutic applications.
Uniqueness
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the piperazinyl group, in particular, distinguishes it from other similar compounds, enhancing its potential for targeted applications.
Properties
CAS No. |
91663-73-9 |
---|---|
Molecular Formula |
C22H26BrClN6O3S3 |
Molecular Weight |
634.0 g/mol |
IUPAC Name |
4-bromo-7-(2-chlorophenyl)-13-[4-(2-methylsulfanylethyl)piperazin-1-yl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene;methanesulfonic acid |
InChI |
InChI=1S/C21H22BrClN6S2.CH4O3S/c1-30-11-10-27-6-8-28(9-7-27)21-26-25-18-13-24-19(14-4-2-3-5-16(14)23)15-12-17(22)31-20(15)29(18)21;1-5(2,3)4/h2-5,12H,6-11,13H2,1H3;1H3,(H,2,3,4) |
InChI Key |
DXFLFPILPSMQQH-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl.CS(=O)(=O)O |
Origin of Product |
United States |
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